An In-depth Technical Guide to the Synthesis and Isotopic Purity Testing of Carvedilol-d5
An In-depth Technical Guide to the Synthesis and Isotopic Purity Testing of Carvedilol-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity testing of Carvedilol-d5, a deuterated analog of the widely used beta-blocker, Carvedilol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to Carvedilol and its Deuterated Analog
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, prescribed for the treatment of heart failure and hypertension.[1] The introduction of deuterium atoms into a drug molecule, a process known as deuteration, can alter its pharmacokinetic profile, often leading to a slower rate of metabolism.[2] This can result in a longer half-life, reduced dosing frequency, and potentially an improved safety profile. Carvedilol-d5 is a stable, isotopically labeled version of Carvedilol, where five hydrogen atoms on the propanolamine side chain have been replaced with deuterium.[3][4] It is commonly used as an internal standard in pharmacokinetic studies of Carvedilol.[5]
Synthesis of Carvedilol-d5
The synthesis of Carvedilol-d5 follows a similar pathway to the synthesis of unlabeled Carvedilol, with the key difference being the use of a deuterated starting material to introduce the deuterium atoms. The most common approach involves a two-step synthesis starting from 4-hydroxycarbazole and a deuterated form of epichlorohydrin.
Synthetic Pathway
The synthesis can be broadly divided into two key steps:
-
Formation of the Deuterated Epoxide Intermediate: Reaction of 4-hydroxycarbazole with epichlorohydrin-d5 to form 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole.
-
Ring-Opening Reaction: Reaction of the deuterated epoxide intermediate with 2-(2-methoxyphenoxy)ethanamine to yield Carvedilol-d5.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Carvedilol-d5.
Step 1: Synthesis of 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole
This step involves the reaction of 4-hydroxycarbazole with commercially available epichlorohydrin-d5.
-
Materials:
-
4-hydroxycarbazole
-
Epichlorohydrin-d5 (≥98% isotopic purity)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Isopropyl alcohol (IPA)
-
Ethyl acetate (for recrystallization)
-
-
Procedure:
-
To a solution of 4-hydroxycarbazole in isopropyl alcohol, add anhydrous potassium carbonate.
-
Add epichlorohydrin-d5 to the mixture.
-
Reflux the reaction mixture for several hours (e.g., 5 hours) at approximately 80-85°C.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate to yield colorless crystals of 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole.[6]
-
Step 2: Synthesis of Carvedilol-d5
This step involves the ring-opening of the deuterated epoxide with 2-(2-methoxyphenoxy)ethanamine.
-
Materials:
-
4-((oxiran-2-yl-d5)methoxy)-9H-carbazole
-
2-(2-methoxyphenoxy)ethanamine
-
Monoglyme (or another suitable solvent)
-
Ethyl acetate (for purification)
-
-
Procedure:
-
Dissolve 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethanamine in monoglyme.[7]
-
Heat the reaction mixture to 80-85°C for several hours (e.g., 8-12 hours).[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to the mixture and cool to 0-5°C to induce precipitation of the crude product.[7]
-
Filter the solid and wash with cold ethyl acetate to obtain crude Carvedilol-d5.
-
Further purification can be achieved by recrystallization from ethyl acetate.
-
Data Presentation: Synthesis
| Parameter | Step 1: Epoxidation | Step 2: Ring-Opening | Overall (Theoretical) |
| Key Reagents | 4-hydroxycarbazole, Epichlorohydrin-d5 | 4-((oxiran-2-yl-d5)methoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine | - |
| Typical Solvent | Isopropyl Alcohol | Monoglyme | - |
| Typical Base | K₂CO₃ | - | - |
| Reaction Temperature | ~80-85 °C | ~80-85 °C | - |
| Typical Reaction Time | 5 hours | 8-12 hours | - |
| Purification Method | Recrystallization (Ethyl Acetate) | Recrystallization (Ethyl Acetate) | - |
| Expected Yield | High | Moderate to High | - |
Isotopic Purity Testing of Carvedilol-d5
Ensuring the isotopic purity of Carvedilol-d5 is critical for its use as an internal standard and in other research applications. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for determining isotopic enrichment and the distribution of isotopologues.[8][9]
Analytical Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with a high-resolution mass spectrometer (HRMS), is a powerful tool for determining the isotopic distribution of a deuterated compound.[10] The high mass accuracy of HRMS allows for the separation and quantification of different isotopologues (e.g., d0, d1, d2, d3, d4, d5).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ²H NMR spectroscopy can be employed to assess isotopic purity.
-
¹H NMR: Can be used to quantify the amount of residual non-deuterated Carvedilol by integrating the signals corresponding to the protons at the deuterated positions and comparing them to a non-deuterated signal within the molecule or an internal standard.[11]
-
²H NMR: Directly detects the deuterium nuclei, providing a definitive confirmation of deuteration at specific sites.[12][13]
Experimental Protocols
LC-MS Method for Isotopic Purity
-
Sample Preparation:
-
Accurately weigh a small amount of Carvedilol-d5 and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.
-
Further dilute the stock solution with the mobile phase to an appropriate concentration for LC-MS analysis.
-
-
LC-MS Parameters:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate with 0.1% formic acid).[5]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to capture the entire isotopic cluster of the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of each isotopologue (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
The isotopic purity is typically reported as the percentage of the desired d5 isotopologue.
-
NMR Method for Isotopic Purity
-
Sample Preparation:
-
Dissolve an accurately weighed amount of Carvedilol-d5 in a suitable deuterated solvent (for ¹H NMR, e.g., DMSO-d6) or a non-deuterated solvent (for ²H NMR, e.g., DMSO-h6).
-
-
¹H NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation for accurate integration.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
-
Data Processing: Careful phasing and baseline correction are crucial for accurate integration.
-
-
²H NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A suitable relaxation delay.
-
Number of Scans: A higher number of scans is typically required due to the lower sensitivity of the deuterium nucleus.
-
Data Presentation: Isotopic Purity
| Analytical Technique | Parameter Measured | Typical Acceptance Criteria |
| LC-MS (HRMS) | Percentage of d5 isotopologue | ≥ 98% |
| Percentage of d0-d4 isotopologues | Individually specified, typically low | |
| ¹H NMR | Percentage of residual protons at deuterated positions | Consistent with LC-MS data |
| ²H NMR | Presence of deuterium signals at expected chemical shifts | Confirms deuteration sites |
Visualization of Experimental Workflows
Carvedilol-d5 Synthesis Workflow
Isotopic Purity Testing Workflow
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP0023592B1 - Process for preparing 4-hydroxycarbazole - Google Patents [patents.google.com]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Deuterium NMR - Wikipedia [en.wikipedia.org]
